molecular formula C24H22BrNO B566173 (4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1366067-59-5

(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B566173
CAS No.: 1366067-59-5
M. Wt: 420.3 g/mol
InChI Key: GRWSWDKSCZKGSY-UHFFFAOYSA-N
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Description

JWH 387: is a synthetic cannabinoid belonging to the naphthoylindole family. It is known for its potent analgesic properties and acts as a strong agonist for both central cannabinoid receptor 1 and peripheral cannabinoid receptor 2. The compound has a molecular formula of C24H22BrNO and a molecular weight of 420.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 387 involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 4-bromo-1-naphthalenylmethanone under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of JWH 387 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: JWH 387 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

JWH 387 is primarily used in scientific research for its potent cannabinoid receptor agonist properties. Its applications include:

Mechanism of Action

JWH 387 exerts its effects by binding to and activating cannabinoid receptor 1 and cannabinoid receptor 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. These pathways are involved in the regulation of pain, inflammation, and other physiological processes .

Comparison with Similar Compounds

  • JWH 018
  • JWH 073
  • JWH 250
  • AM 2201
  • CP 47,497

Comparison: JWH 387 is unique due to its specific structural features, such as the presence of a bromine atom on the naphthalene ring. This structural modification enhances its binding affinity and potency compared to other similar compounds. Additionally, JWH 387 has a distinct pharmacological profile, making it a valuable tool for research purposes .

Properties

IUPAC Name

(4-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWSWDKSCZKGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010000
Record name JWH-387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366067-59-5
Record name JWH-387
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366067595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-387
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FJY4287ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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